molecular formula C10H9BrN2O2 B3358992 1H-Indole, 2-(bromomethyl)-1-methyl-5-nitro- CAS No. 832102-10-0

1H-Indole, 2-(bromomethyl)-1-methyl-5-nitro-

Cat. No. B3358992
CAS RN: 832102-10-0
M. Wt: 269.09 g/mol
InChI Key: FSMSVJBILLQHRB-UHFFFAOYSA-N
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Description

“1H-Indole, 2-(bromomethyl)-1-methyl-5-nitro-” is a chemical compound with a molecular weight of 210.07 . It is also known as 2-bromo-1-methyl-1H-indole . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in the chemical community due to their significant role in natural products and drugs . The Fischer indole synthesis, for instance, involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This reaction yields a tricyclic indole, which after several steps, can give rise to other indole derivatives .


Molecular Structure Analysis

The molecular structure of “1H-Indole, 2-(bromomethyl)-1-methyl-5-nitro-” is represented by the InChI code 1S/C9H8BrN/c1-11-8-5-3-2-4-7(8)6-9(11)10/h2-6H,1H3 . This code provides a standard way to encode the compound’s molecular structure and is universally recognized in chemical informatics .


Chemical Reactions Analysis

Indole derivatives, including “1H-Indole, 2-(bromomethyl)-1-methyl-5-nitro-”, play a crucial role in cell biology and have various biologically vital properties . Their reactivity, potency, and efficiency of radical scavenging activity are strongly modulated by their functional residues .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-Indole, 2-(bromomethyl)-1-methyl-5-nitro-” include a melting point of 80-82 degrees Celsius .

Mechanism of Action

The mechanism of action of indole derivatives is often related to their antioxidant properties . They are known to be very efficient antioxidants, protecting both lipids and proteins from peroxidation . The indole structure influences the antioxidant efficacy in biological systems .

Safety and Hazards

The compound is classified as a hazard under the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and using personal protective equipment .

Future Directions

The future directions for “1H-Indole, 2-(bromomethyl)-1-methyl-5-nitro-” and other indole derivatives are likely to involve further exploration of their antioxidant properties and potential therapeutic applications . The development of novel methods of synthesis is also a key area of ongoing research .

properties

IUPAC Name

2-(bromomethyl)-1-methyl-5-nitroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-12-9(6-11)5-7-4-8(13(14)15)2-3-10(7)12/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMSVJBILLQHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C1CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70475468
Record name 1H-Indole, 2-(bromomethyl)-1-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

832102-10-0
Record name 1H-Indole, 2-(bromomethyl)-1-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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